2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C15H22BNO2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester would participate in the transmetalation step . This involves the transfer of an organic group from boron to palladium, which is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
In general, boronic acids and their derivatives are instrumental in the synthesis of various biologically active compounds via carbon-carbon bond-forming reactions .
Result of Action
As a boronic acid derivative, it can be inferred that this compound plays a crucial role in the formation of new carbon-carbon bonds during suzuki-miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 2-Amino-3,5-dimethylphenyboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst and the pH of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the palladium-catalyzed borylation of 2,4-dimethylaniline with bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps, such as crystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different aniline derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, substituted anilines, and various boron-containing compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, such as boron-doped semiconductors.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the dimethyl groups on the aromatic ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains an amide group instead of an aniline moiety.
Uniqueness
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both dimethyl groups and the dioxaborolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEHKQFBWBIISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144575 | |
Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-04-1 | |
Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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